molecular formula C8H17NO2S B13257454 2-Ethylcyclohexane-1-sulfonamide

2-Ethylcyclohexane-1-sulfonamide

Cat. No.: B13257454
M. Wt: 191.29 g/mol
InChI Key: HBJFODPNOGPGEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides. For 2-Ethylcyclohexane-1-sulfonamide, the process can be carried out by reacting 2-ethylcyclohexylamine with a sulfonyl chloride under basic conditions. Common bases used in this reaction include pyridine or triethylamine .

Industrial Production Methods: Industrial production of sulfonamides often employs large-scale batch reactors where the amine and sulfonyl chloride are mixed in the presence of a base. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylcyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcyclohexane-1-sulfonamide involves the inhibition of enzymes by mimicking the structure of natural substrates. This compound can bind to the active site of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamides, which inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .

Comparison with Similar Compounds

  • Cyclohexane-1-sulfonamide
  • 2-Methylcyclohexane-1-sulfonamide
  • Cyclohexane-1,2-disulfonamide

Comparison: 2-Ethylcyclohexane-1-sulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to cyclohexane-1-sulfonamide, the ethyl group provides additional steric hindrance, which can affect the compound’s binding affinity to enzymes and other molecular targets .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-ethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)

InChI Key

HBJFODPNOGPGEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1S(=O)(=O)N

Origin of Product

United States

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